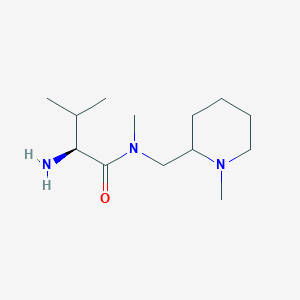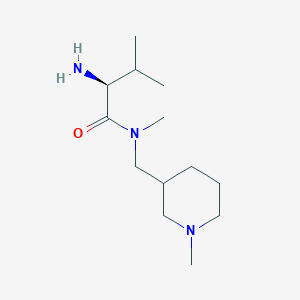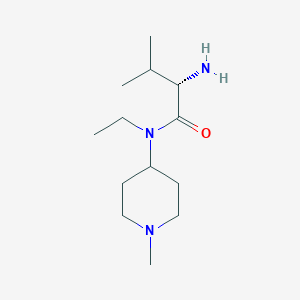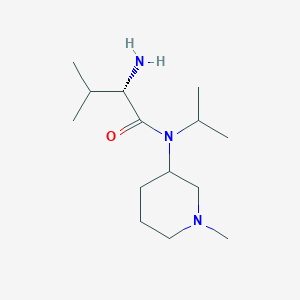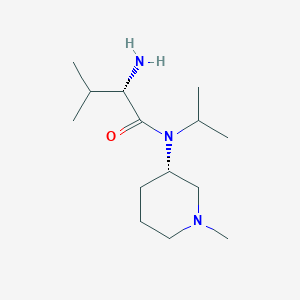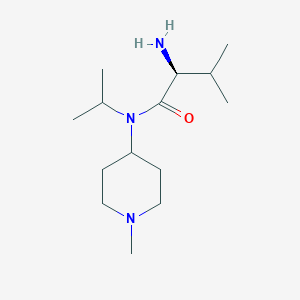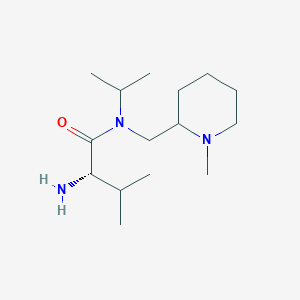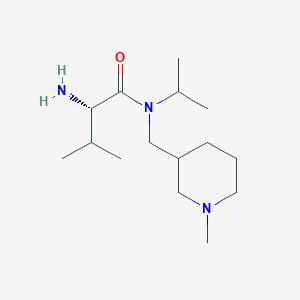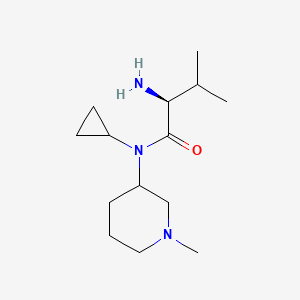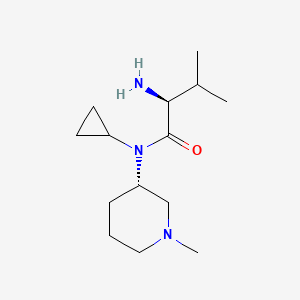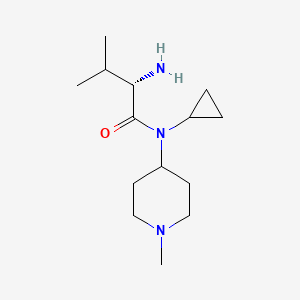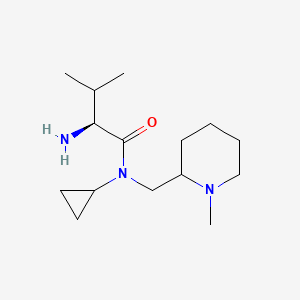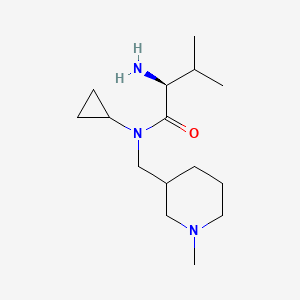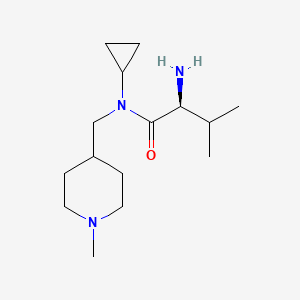![molecular formula C15H27N3O3 B7914901 3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7914901.png)
3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound featuring a piperidine core. This compound's structure is significant in medicinal chemistry, given its potential pharmacological properties derived from the diverse functional groups present within its molecular framework.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester can be achieved through multi-step organic synthesis. One possible route starts with the protection of piperidine nitrogen via the formation of an N-Boc piperidine intermediate. The cyclopropyl group introduction follows, employing cyclopropylamine under reductive amination conditions. The amino-acetyl functionality is added through a nucleophilic acyl substitution reaction, often utilizing an acyl chloride or anhydride.
Industrial Production Methods
Scaling the synthesis for industrial production involves optimizing the yield and purity of each intermediate. Continuous flow chemistry techniques and automated synthesis platforms help achieve this by providing better control over reaction parameters, thus enhancing overall efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : The amino groups can undergo oxidation, forming corresponding imines or nitriles under strong oxidative conditions.
Reduction: : The cyclopropyl-amino linkage can be reduced to form secondary amines.
Substitution: : The ester group is susceptible to nucleophilic substitution, transforming into various derivatives like amides or thioesters.
Common Reagents and Conditions
Oxidation: : Employing reagents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane for mild oxidation.
Reduction: : Utilizing hydride sources such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: : Using strong nucleophiles like amines or thiols in the presence of a base like sodium hydride (NaH) for ester substitution reactions.
Major Products Formed
These reactions typically lead to imine or nitrile formation from oxidation, secondary amines from reduction, and amides or thioesters from substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester finds its use in various fields:
Chemistry: : As a building block in the synthesis of more complex molecules.
Biology: : Investigated for its interactions with biological macromolecules due to its multiple functional groups.
Medicine: : Potential pharmacological applications due to its bioactive conformation.
Industry: : Used in the development of new materials or chemical processes involving complex organic molecules.
Wirkmechanismus
The mechanism by which this compound exerts its effects typically involves interactions with molecular targets through hydrogen bonding, van der Waals forces, and ionic interactions, often targeting specific enzymes or receptors. The cyclopropyl and amino-acetyl groups play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-cyclopropyl-piperidine-1-carboxylic acid tert-butyl ester: : Lacks the acetyl group, affecting its overall reactivity and binding properties.
2-Acetyl-amino-piperidine-1-carboxylic acid tert-butyl ester: : Similar backbone but without the cyclopropyl group, altering its steric and electronic characteristics.
1-Boc-4-piperidone: : Shares the piperidine core but differs significantly in its functionalization.
Uniqueness
What sets 3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester apart is its combined functional groups' unique reactivity profile, enabling diverse chemical transformations and potential for high binding specificity in biochemical applications.
Eigenschaften
IUPAC Name |
tert-butyl 3-[(2-aminoacetyl)-cyclopropylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)17-8-4-5-12(10-17)18(11-6-7-11)13(19)9-16/h11-12H,4-10,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLMLLZDPSNBHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N(C2CC2)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
